

An In-depth Technical Guide to Ethyl LipotF and Related Compounds

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Compound of Interest

Compound Name: Ethyl LipotF

Cat. No.: B2810323

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Initial Search and Identification:

Following a comprehensive search for the chemical compound "**Ethyl LipotF**," no direct references, chemical structures, or experimental data were found under this specific name in publicly available scientific databases and literature. This suggests that "**Ethyl LipotF**" may be a proprietary name, a novel compound not yet described in public literature, or a potential typographical error.

However, the search yielded information on several ethyl-containing compounds with structural or phonetic similarities. Among these, "Ethyl Di-o-tolylphosphonoacetate" was identified as a compound with available physicochemical data. This guide will therefore focus on the known properties of Ethyl Di-o-tolylphosphonoacetate as a representative example of the technical information that can be provided. Should "**Ethyl LipotF**" be a different molecule, a more accurate in-depth guide would require a precise chemical identifier (e.g., CAS number, IUPAC name, or SMILES string).

Chemical Structure and Properties of Ethyl Di-o-tolylphosphonoacetate

Ethyl Di-o-tolylphosphonoacetate is an organic compound containing phosphorus. Its structure consists of an ethyl acetate group where one of the alpha-hydrogens is replaced by a phosphoryl group, which in turn is bonded to two o-tolyl groups.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Ethyl Di-o-tolylphosphonoacetate.[1]

Property	Value	Source
Molecular Formula	C18H21O5P	PubChem[1]
Molecular Weight	348.3 g/mol	PubChem[1]
IUPAC Name	ethyl 2-bis(2-methylphenoxy)phosphorylacetate	PubChem[1]
CAS Number	188945-41-7	PubChem[1]
InChIKey	BOEGWWFFVZDOIH-UHFFFAOYSA-N	PubChem[1]
Canonical SMILES	<chem>CCOC(=O)CP(=O)(OC1=CC=CC=C1C)OC2=CC=CC=C2C</chem>	PubChem[1]
Computed XLogP3	3.6	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	5	PubChem[1]
Rotatable Bond Count	7	PubChem[1]
Exact Mass	348.11266076 Da	PubChem[1]
Monoisotopic Mass	348.11266076 Da	PubChem[1]
Topological Polar Surface Area	61.8 Å²	PubChem[1]
Heavy Atom Count	24	PubChem[1]
Complexity	425	PubChem[1]

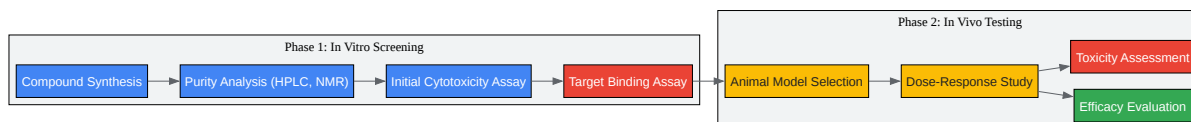
Experimental Protocols

A detailed search of scientific literature did not yield specific experimental protocols for the synthesis or application of Ethyl Di-o-tolylphosphonoacetate. General synthetic methods for similar phosphonate esters often involve the Michaelis-Arbuzov reaction or related phosphorylation reactions. Without specific literature, a detailed, validated experimental protocol cannot be provided.

Signaling Pathways and Workflows

There is currently no information available in public databases regarding the biological activity, signaling pathways, or specific experimental workflows associated with Ethyl Di-o-tolylphosphonoacetate. Therefore, the creation of diagrams for signaling pathways or experimental workflows as requested is not possible.

For illustrative purposes, a hypothetical experimental workflow for testing the efficacy of a novel compound is presented below.



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Caption: A generalized experimental workflow for preclinical drug discovery.

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References

- 1. Ethyl Di-o-tolylphosphonoacetate | C₁₈H₂₁O₅P | CID 10593815 - PubChem [pubchem.ncbi.nlm.nih.gov]
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